Welcome to the BenchChem Online Store!
molecular formula C5H13IN2O B8403792 N-amino-N-methylmorpholinium iodide CAS No. 60023-25-8

N-amino-N-methylmorpholinium iodide

Cat. No. B8403792
M. Wt: 244.07 g/mol
InChI Key: GNSAJFKLUUCEEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03963776

Procedure details

A 12.78-g (0.09 mole) sample of methyl iodide was added dropwise to a solution of 8.6 g (0.084 mole) of N-aminomorpholine in 50 ml ether. The precipitate that formed was collected on a filter, washed with ether and dried in air to give 19.73 g (96% yield) of N-amino-N-methylmorpholinium iodide as colorless crystals, mp 150°-155°(d).
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.78-g
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][I:2].[NH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1>CCOCC>[I-:2].[NH2:3][N+:4]1([CH3:1])[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1 |f:3.4|

Inputs

Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
12.78-g
Quantity
0.09 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
8.6 g
Type
reactant
Smiles
NN1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was collected on a filter
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
[I-].N[N+]1(CCOCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.73 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.